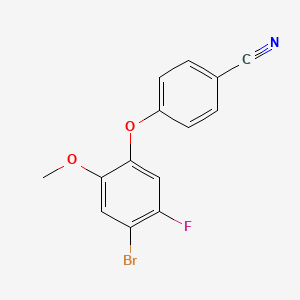
4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile is a chemical compound with the molecular formula C14H9BrFNO2 It is characterized by the presence of a benzonitrile group attached to a phenoxy ring substituted with bromo, fluoro, and methoxy groups
Métodos De Preparación
The synthesis of 4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-2-methoxyphenol followed by a nucleophilic substitution reaction with 4-cyanophenol. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of bromo, fluoro, and methoxy groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar compounds to 4-(4-Bromo-5-fluoro-2-methoxyphenoxy)benzonitrile include:
- 4-Bromo-2-fluorobenzonitrile
- 4-Methoxybenzonitrile
- 4-Fluorobenzonitrile
Compared to these compounds, this compound is unique due to the combination of bromo, fluoro, and methoxy groups on the phenoxy ring, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C14H9BrFNO2 |
|---|---|
Peso molecular |
322.13 g/mol |
Nombre IUPAC |
4-(4-bromo-5-fluoro-2-methoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C14H9BrFNO2/c1-18-13-6-11(15)12(16)7-14(13)19-10-4-2-9(8-17)3-5-10/h2-7H,1H3 |
Clave InChI |
AWWHGEXISLYIQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OC2=CC=C(C=C2)C#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14777796.png)
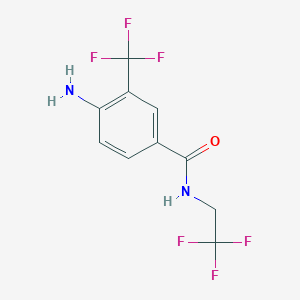
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid](/img/structure/B14777827.png)
![1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)

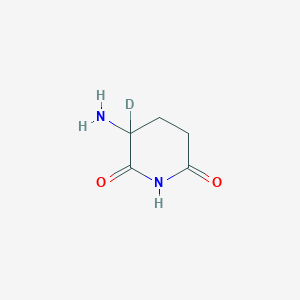
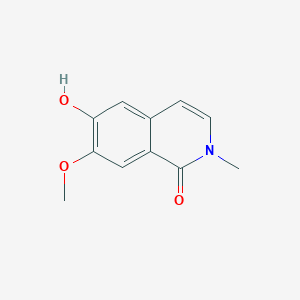
![23,28-ditert-butyl-4-N,4-N,9-N,9-N-tetraphenyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14,16,18(31),20(25),21,23,26(32),27,29-pentadecaene-4,9-diamine](/img/structure/B14777842.png)
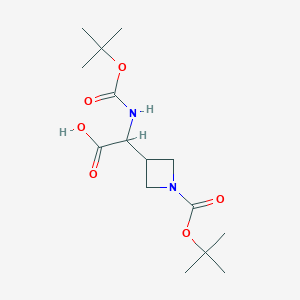
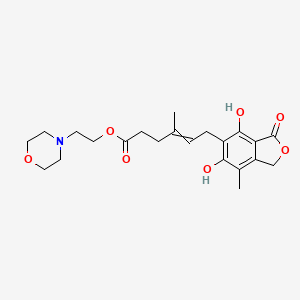
![3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile](/img/structure/B14777856.png)
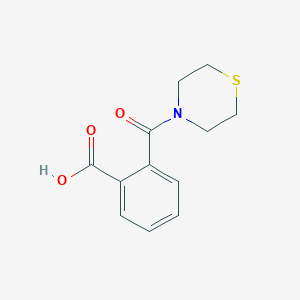
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)
